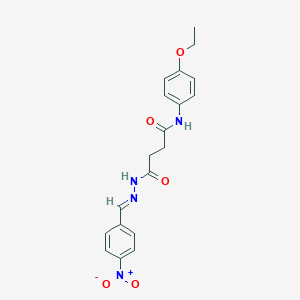![molecular formula C28H26F8N4O2S2 B515374 N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B515374.png)
N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound that features a unique combination of cyano, thiophene, and octafluorohexane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with molecular targets through its cyano and thiophene groups. These interactions can lead to the formation of various heterocyclic compounds, which may exert their effects through specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar synthetic applications.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their biological activities.
Fluorinated compounds: Compounds with fluorine atoms, which provide unique chemical properties such as high stability and reactivity.
Uniqueness
N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its combination of cyano, thiophene, and octafluorohexane groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H26F8N4O2S2 |
|---|---|
Peso molecular |
666.7g/mol |
Nombre IUPAC |
N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C28H26F8N4O2S2/c29-25(30,23(41)39-21-17(13-37)15-9-5-1-3-7-11-19(15)43-21)27(33,34)28(35,36)26(31,32)24(42)40-22-18(14-38)16-10-6-2-4-8-12-20(16)44-22/h1-12H2,(H,39,41)(H,40,42) |
Clave InChI |
XTZIDZWATABSGT-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![(5Z)-2-(4-methoxyanilino)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B515292.png)
![N-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl]-4-ethoxyaniline](/img/structure/B515294.png)
![1,3,5,8,8-pentamethyl-4,5,6,7,7a,8-hexahydro-3bH-indeno[1,2-c]thiophene](/img/structure/B515297.png)
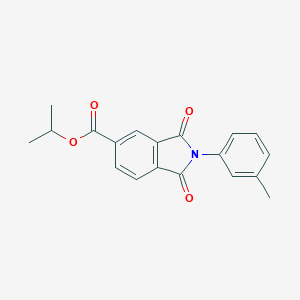
![2,3,4,5,6-pentafluoro-N-{2-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}benzamide](/img/structure/B515304.png)
![N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B515305.png)
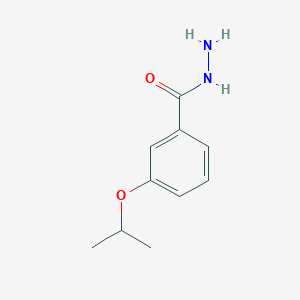
![N'-{4-methoxy-3-[(3-methoxyphenoxy)methyl]benzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B515310.png)
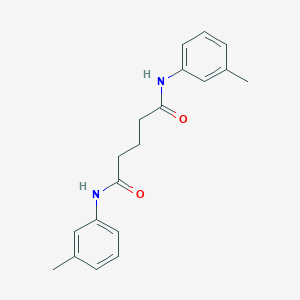
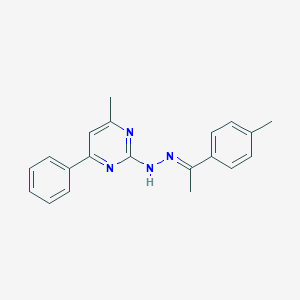
![2-(3-methylphenyl)-N-[6-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)hexyl]-4-quinolinecarboxamide](/img/structure/B515314.png)
![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515315.png)
